molecular formula C15H15N3OS2 B2718825 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol CAS No. 343375-88-2

4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2718825
CAS No.: 343375-88-2
M. Wt: 317.43
InChI Key: RNABEWAYSFRATO-UHFFFAOYSA-N
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Description

4-Methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:

  • A methyl group at position 4.
  • A thiol (-SH) group at position 2.
  • A 2-thienyl ring at position 5, further modified with a 4-methylbenzyloxy group at the thiophene’s 3-position.

This compound’s structure combines electron-rich (thiophene) and hydrophobic (4-methylbenzyl) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-methyl-3-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10-3-5-11(6-4-10)9-19-12-7-8-21-13(12)14-16-17-15(20)18(14)2/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNABEWAYSFRATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate through a series of reactions involving thiophene derivatives.

    Introduction of the Triazole Ring: The triazole ring is introduced via cyclization reactions, often using hydrazine derivatives and appropriate catalysts.

    Attachment of the Benzyl Group: The benzyl group is attached to the intermediate through nucleophilic substitution reactions, typically using benzyl halides.

    Final Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the thienyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted benzyl and thienyl compounds.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of bioactivities that make it valuable in medicinal chemistry. The following sections summarize its primary pharmacological applications:

Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles, including this compound, possess potent antifungal properties. For instance:

  • Studies indicate that compounds with a triazole-thioether moiety show enhanced antifungal activity against various strains, including P. piricola, with inhibitory rates comparable to commercial fungicides like azoxystrobin .

Antibacterial Effects

The antibacterial efficacy of triazole derivatives has been extensively studied:

  • Compounds similar to 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Antioxidant Properties

Triazole derivatives are recognized for their antioxidant capabilities:

  • The incorporation of sulfur and nitrogen heteroatoms in the structure enhances the radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective applications:

  • Compounds within the triazole family have been implicated in neuroprotection through various mechanisms, including modulation of neurotransmitter systems and reduction of neuroinflammation .

Industrial Applications

Beyond medicinal uses, this compound also has applications in various industrial sectors:

Agrochemicals

The antifungal properties make it suitable for use in agricultural settings as a fungicide:

  • The effectiveness against plant pathogens positions it as a candidate for developing new agricultural chemicals that can enhance crop protection and yield .

Material Science

The unique chemical structure allows for potential applications in material science:

  • Research into polymer composites incorporating triazole derivatives has shown promise due to their stability and functional properties .

Case Studies

Several studies highlight the efficacy and versatility of 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol:

StudyFocusFindings
Zoumpoulakis et al. (2020)Antifungal ActivityDemonstrated enhanced activity against Gibberella species compared to traditional agents .
Yang et al. (2020)Antibacterial EfficacyReported superior antibacterial activity against MRSA strains .
PMC Review (2020)Neuroprotective EffectsDiscussed potential mechanisms for neuroprotection through triazole derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations, which impact reactivity, solubility, and biological activity:

Compound Name Substituents (Position 4, 5) Key Features Reference
Target Compound 4-methyl, 5-(3-(4-methylbenzyloxy)-2-thienyl) Hydrophobic 4-methylbenzyloxy group; thiophene enhances π-π interactions
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-methoxyphenyl), 5-phenyl Methoxy group improves solubility; phenyl enhances aromatic interactions
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-amino, 5-(3-chlorophenyl) Chlorine introduces electron-withdrawing effects; amino group aids H-bonding
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-methyl, 5-(3-methylphenoxymethyl) Smaller phenoxy group reduces steric hindrance
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-ethoxyphenyl), 5-(4-methoxyphenyl) Ethoxy and methoxy groups enhance lipophilicity
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-ethyl, 5-(4-methylphenoxymethyl) Ethyl group increases steric bulk compared to methyl
5-{3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl}-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 5-(3-(2,4-dichlorobenzyloxy)-2-thienyl) Dichloro substitution enhances antibacterial potency

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase stability of the triazole ring and enhance antimicrobial activity .
  • Hydrophobic Substituents (e.g., benzyloxy, phenoxy): Improve membrane permeability but may reduce water solubility .

Biological Activity

4-Methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol (CAS No. 343375-88-2) is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

  • Molecular Formula : C15H15N3OS2
  • Molecular Weight : 317.43 g/mol
  • Structure : The compound features a triazole ring substituted with a thienyl group and a methoxybenzyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored in the literature to optimize yield and purity .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. In studies evaluating the antimicrobial activity of various triazoles, derivatives similar to 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol exhibited moderate to good activity against a range of pathogens. For instance, compounds with similar structural features demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Research indicates that triazole derivatives possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique structure of 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol may enhance its binding affinity to target proteins involved in tumor growth . Studies have shown that triazoles can induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Triazoles have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

StudyFindings
Antimicrobial Screening Compounds similar to 4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol showed moderate activity against Staphylococcus aureus and Escherichia coli .
Cancer Cell Line Testing In vitro assays demonstrated that triazole derivatives can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .
Inflammation Model Animal models indicated reduced inflammatory markers in subjects treated with triazole compounds .

Q & A

Q. What computational tools are effective in predicting the binding affinity of this compound to viral helicases or other drug targets?

  • Methods :
  • Molecular docking : Use AutoDock Vina to dock 4-substituted triazole-thiols into the active site of SARS-CoV-2 helicase (PDB: 5WWP) .
  • MD simulations : Assess binding stability over 100 ns trajectories with GROMACS .
  • Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays .

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